molecular formula C46H44N8O12S B137510 5-(Saenta-x8)fluorescein CAS No. 147395-08-2

5-(Saenta-x8)fluorescein

Cat. No. B137510
M. Wt: 933 g/mol
InChI Key: CPYCKNMORRXMPZ-BDWBDYAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Saenta-x8)fluorescein is a fluorescent dye that has gained significant interest in scientific research due to its unique properties. This molecule is widely used in various biological applications such as imaging, labeling, and detection of biological molecules. The synthesis method of 5-(Saenta-x8)fluorescein has been well-established, and it is important to understand the mechanism of action, biochemical and physiological effects, advantages, and limitations of this molecule in lab experiments.

Mechanism Of Action

The mechanism of action of 5-(Saenta-x8)fluorescein involves the interaction of the molecule with biological molecules such as proteins, DNA, and RNA. The molecule binds to these molecules and emits a fluorescent signal upon excitation with light. This signal can be detected and used to visualize and detect the biological molecules of interest.

Biochemical And Physiological Effects

5-(Saenta-x8)fluorescein is a non-toxic molecule and does not have any significant biochemical or physiological effects on living cells and tissues. This makes it an ideal molecule for use in biological applications.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(Saenta-x8)fluorescein in lab experiments include its high sensitivity, specificity, and versatility. It can be used to detect and visualize a wide range of biological molecules in living cells and tissues. However, the limitations of using 5-(Saenta-x8)fluorescein include its high cost and the need for specialized equipment for imaging and detection.

Future Directions

There are several future directions for the use of 5-(Saenta-x8)fluorescein in scientific research. One direction is the development of new fluorescent probes that can be used to detect and visualize specific biological molecules with high sensitivity and specificity. Another direction is the use of 5-(Saenta-x8)fluorescein in the development of new imaging techniques that can be used to study biological processes in living cells and tissues. Additionally, the use of 5-(Saenta-x8)fluorescein in drug discovery and development is an area of future research.

Synthesis Methods

The synthesis of 5-(Saenta-x8)fluorescein is a multi-step process that involves the reaction of fluorescein with a specific linker molecule. The linker molecule is attached to the fluorescein molecule through a reaction that involves the activation of the carboxylic acid group of fluorescein. The activated molecule then reacts with the linker molecule to form the final product, 5-(Saenta-x8)fluorescein.

Scientific Research Applications

5-(Saenta-x8)fluorescein has been extensively used in scientific research due to its unique fluorescent properties. This molecule is widely used as a fluorescent probe to detect and visualize biological molecules such as proteins, DNA, and RNA. It is also used in imaging techniques such as fluorescence microscopy, flow cytometry, and confocal microscopy. The use of 5-(Saenta-x8)fluorescein in these techniques allows for the visualization and detection of biological molecules in living cells and tissues.

properties

CAS RN

147395-08-2

Product Name

5-(Saenta-x8)fluorescein

Molecular Formula

C46H44N8O12S

Molecular Weight

933 g/mol

IUPAC Name

N-[6-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethylamino]-6-oxohexyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C46H44N8O12S/c55-28-10-13-32-34(19-28)64-35-20-29(56)11-14-33(35)46(32)31-12-7-26(18-30(31)45(61)66-46)43(60)48-15-3-1-2-4-37(57)47-16-17-67-22-36-39(58)40(59)44(65-36)53-24-52-38-41(50-23-51-42(38)53)49-21-25-5-8-27(9-6-25)54(62)63/h5-14,18-20,23-24,36,39-40,44,55-56,58-59H,1-4,15-17,21-22H2,(H,47,57)(H,48,60)(H,49,50,51)/t36-,39-,40-,44-/m1/s1

InChI Key

CPYCKNMORRXMPZ-BDWBDYAHSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

synonyms

5-(SAENTA-x8)fluorescein

Origin of Product

United States

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